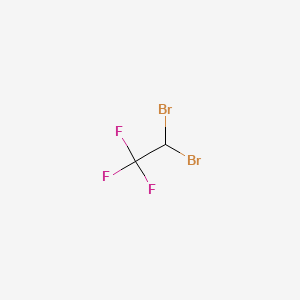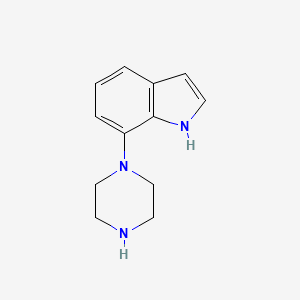
1H-Indol, 7-(1-Piperazinyl)-
Übersicht
Beschreibung
1H-Indole, 7-(1-piperazinyl)- (or 7-IPA) is a synthetic compound that is used for a variety of purposes in scientific research. It is an organic compound that belongs to the indole family and is composed of a nitrogen-containing indole ring, a piperazine ring, and an alkyl chain. 7-IPA has a variety of applications, including being used as a chiral ligand, as a transition state analog, and as a structural probe for enzyme active sites.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen signifikante antivirale Eigenschaften aufweisen. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die 7-(1-Piperazinyl)-Substitution am Indolring könnte die Interaktion mit viralen Proteinen potenziell verstärken und so zur Entwicklung neuer antiviraler Wirkstoffe führen.
Anti-HIV-Eigenschaften
Der Kampf gegen HIV hat die Synthese neuer Indolderivate, einschließlich solcher mit einer Piperazinylgruppe, hervorgebracht. Diese Verbindungen wurden auf ihre Wirksamkeit bei der Hemmung von HIV-1 untersucht, wobei molekulare Docking-Studien vielversprechende Wechselwirkungen mit Schlüsselproteinen im Lebenszyklus des Virus nahelegen .
Antituberkulose-Aktivität
Indolderivate wurden auch auf ihr Potenzial gegen Mycobacterium tuberculosis untersucht. Die strukturelle Vielfalt von Indol ermöglicht die Kreation von Verbindungen, die sowohl in aktiven als auch in ruhenden Zuständen des Bakteriums wirken können, und bietet so einen Weg für neue Antituberkulosemittel .
Antikrebs-Potenzial
Der Indolkern ist in vielen natürlichen und synthetischen Verbindungen mit Antikrebsaktivität weit verbreitet. Die Forschung hat gezeigt, dass Indolderivate verschiedene biologische Rezeptoren und Enzyme angreifen können, wodurch sie wertvoll für die Entwicklung gezielter Therapeutika für verschiedene Malignome werden . Die Zugabe einer Piperazinylgruppe könnte die pharmakokinetischen Eigenschaften modulieren und die Selektivität dieser Verbindungen verbessern.
Wirkmechanismus
Target of Action
The primary targets of 1H-Indole, 7-(1-piperazinyl)- are various biological receptors and enzymes . The heterocyclic indole is one of the most prevalent pharmacophores in nature and has been a highly privileged scaffold for designing targeted therapeutics . It has been used to develop countless fused heterocyclic templates with diverse physicochemical and biological properties .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The physicochemical properties of indole derivatives can influence their bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
The molecular and cellular effects of 1H-Indole, 7-(1-piperazinyl)-'s action depend on the specific targets and pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-Indole, 7-(1-piperazinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole, 7-(1-piperazinyl)-, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, thereby affecting their function and activity.
Cellular Effects
1H-Indole, 7-(1-piperazinyl)- exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 1H-Indole, 7-(1-piperazinyl)- can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 7-(1-piperazinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, 1H-Indole, 7-(1-piperazinyl)- has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses . These molecular interactions are crucial for understanding the therapeutic potential of 1H-Indole, 7-(1-piperazinyl)-.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole, 7-(1-piperazinyl)- can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Additionally, long-term exposure to 1H-Indole, 7-(1-piperazinyl)- can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 1H-Indole, 7-(1-piperazinyl)- vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting cancer cell proliferation and reducing inflammation . Higher doses may lead to toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses.
Metabolic Pathways
1H-Indole, 7-(1-piperazinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, 1H-Indole, 7-(1-piperazinyl)- can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 1H-Indole, 7-(1-piperazinyl)- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cells, 1H-Indole, 7-(1-piperazinyl)- can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are important for understanding the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 1H-Indole, 7-(1-piperazinyl)- can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole, 7-(1-piperazinyl)- may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be localized to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAUEWDPSMDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233865 | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-10-3 | |
| Record name | 7-(1-Piperazinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
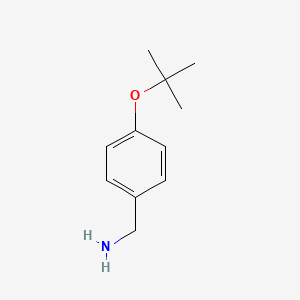
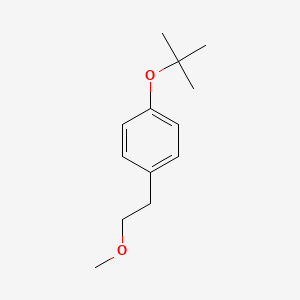
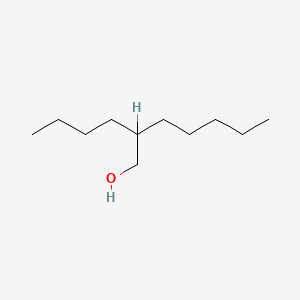
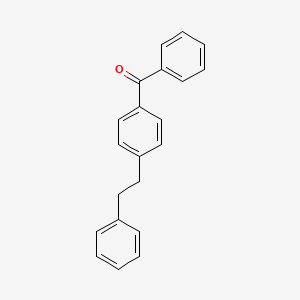
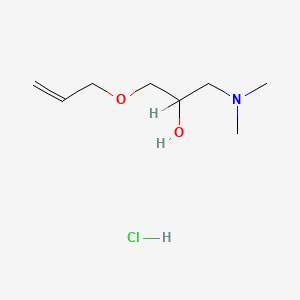
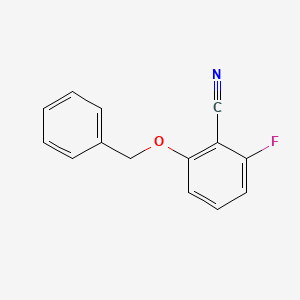


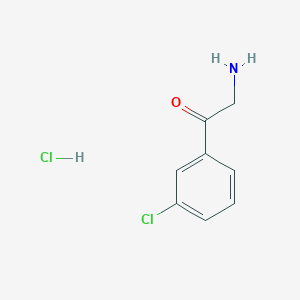
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
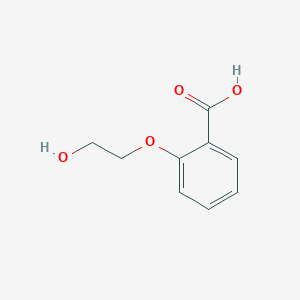

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
